molecular formula C14H20N4O4 B15115208 4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15115208
M. Wt: 308.33 g/mol
InChI Key: CYZDEKKOKXMDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a methoxy group and a morpholine ring substituted with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic synthesis. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the methoxy group can be introduced via nucleophilic substitution using sodium methoxide.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and a suitable dehydrating agent.

    Coupling of the Rings: The pyrimidine and morpholine rings can be coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 4-(4-hydroxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidine and morpholine derivatives.

    Medicine: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(4-Chloropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Uniqueness

4-(4-Methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both a methoxy group on the pyrimidine ring and a morpholine ring substituted with a carbonyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

[4-(4-methoxypyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4O4/c1-20-12-2-3-15-14(16-12)18-6-9-22-11(10-18)13(19)17-4-7-21-8-5-17/h2-3,11H,4-10H2,1H3

InChI Key

CYZDEKKOKXMDME-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.